molecular formula C9H9ClN2O2S B13002436 3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide

3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B13002436
M. Wt: 244.70 g/mol
InChI Key: IXDTTXFAQFLNMJ-UHFFFAOYSA-N
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Description

3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiadiazines. This compound is characterized by the presence of a thiadiazine ring fused with a benzene ring, along with chlorine and methyl substituents. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5,8-dimethylbenzenesulfonamide.

    Cyclization: The key step involves the cyclization of the sulfonamide with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Cyclization Reactions: The thiadiazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions include substituted derivatives, sulfoxides, sulfones, and cyclized heterocyclic compounds .

Scientific Research Applications

3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its cardiovascular effects and potassium channel activation.

    2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide: Exhibits PI3Kδ inhibitory activity and is used in cancer research.

Uniqueness

3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide stands out due to its unique combination of chlorine and methyl substituents, which contribute to its distinct pharmacological profile and chemical reactivity .

Properties

Molecular Formula

C9H9ClN2O2S

Molecular Weight

244.70 g/mol

IUPAC Name

3-chloro-5,8-dimethyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H9ClN2O2S/c1-5-3-4-6(2)8-7(5)11-9(10)12-15(8,13)14/h3-4H,1-2H3,(H,11,12)

InChI Key

IXDTTXFAQFLNMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)S(=O)(=O)N=C(N2)Cl

Origin of Product

United States

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